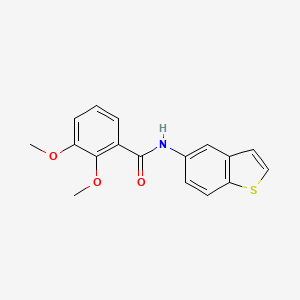

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.

Wirkmechanismus

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

This compound: interacts with its target, the Amyloid beta A4 protein, by preventing neurodegeneration induced by the Amyloid-beta protein . This interaction results in neuroprotective properties, which are considered central to the treatment of Alzheimer’s disease .

Biochemical Pathways

The biochemical pathways affected by This compound are primarily related to the pathogenesis of Alzheimer’s disease. The compound’s interaction with the Amyloid beta A4 protein can prevent the accumulation of Amyloid-beta protein, which is a key factor in the development of Alzheimer’s disease .

Result of Action

The molecular and cellular effects of This compound ’s action are primarily neuroprotective. The compound prevents neurodegeneration induced by the Amyloid-beta protein, which can lead to a delay or prevention of the onset of Alzheimer’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide typically involves the reaction of 1-benzothiophen-5-amine with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzamide compound.

Industrial Production Methods: Industrial production of benzothiophene derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. For instance, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C provides rapid access to benzothiophene scaffolds .

Analyse Chemischer Reaktionen

Types of Reactions: N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and thiophene rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Vergleich Mit ähnlichen Verbindungen

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide can be compared with other benzothiophene derivatives such as:

1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one: Known for its affinity towards 5-HT1A serotonin receptors.

N-(1-benzothiophen-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide: Studied for its potential in enhancing monoclonal antibody production.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which differentiate it from other benzothiophene derivatives.

Biologische Aktivität

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiophene moiety linked to a dimethoxybenzamide structure. This unique combination contributes to its diverse biological activities. The compound's molecular formula is C16H15N1O3S1, and its molecular weight is approximately 299.36 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest. It affects signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation.

- Anti-inflammatory Effects : Studies indicate that this compound can reduce the levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting its utility in treating inflammatory conditions.

Anticancer Activity

Research on the anticancer effects of this compound has demonstrated significant results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid carcinoma) | 2.5 | Induction of apoptosis |

| A549 (lung cancer) | 3.0 | Cell cycle arrest |

| H1299 (non-small cell lung cancer) | 4.0 | Inhibition of migration |

These findings were obtained using the MTT assay to evaluate cell viability after treatment with varying concentrations of the compound.

Anti-inflammatory Activity

In vitro studies using RAW264.7 macrophages revealed that this compound significantly decreased the release of inflammatory markers:

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 30 |

| TNF-α | 200 | 40 |

The reduction in cytokine levels indicates a robust anti-inflammatory effect, supporting its potential therapeutic applications in inflammatory diseases.

Case Studies

Case Study 1: Antitumor Efficacy in Animal Models

A study investigated the effects of this compound on tumor growth in xenograft models. Mice implanted with A431 cells were treated with the compound at doses of 10 mg/kg and 20 mg/kg. Results showed a significant reduction in tumor volume compared to control groups treated with vehicle alone.

Case Study 2: Safety Profile Assessment

Toxicological evaluations were conducted to assess the safety profile of this compound. In acute toxicity studies, no significant adverse effects were observed at doses up to 100 mg/kg in rodents, indicating a favorable safety margin for further development.

Eigenschaften

IUPAC Name |

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-20-14-5-3-4-13(16(14)21-2)17(19)18-12-6-7-15-11(10-12)8-9-22-15/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUXKDPSAZSJCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.